molecular formula C12H14O2 B2707313 4-(1-Ethylcyclopropyl)benzoic acid CAS No. 2138548-41-9

4-(1-Ethylcyclopropyl)benzoic acid

Cat. No.: B2707313
CAS No.: 2138548-41-9
M. Wt: 190.242
InChI Key: GRPJDKDAJXUNHB-UHFFFAOYSA-N
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Description

4-(1-Ethylcyclopropyl)benzoic acid is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of a benzoic acid moiety substituted with a 1-ethylcyclopropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylcyclopropyl)benzoic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method is the reaction of ethylcyclopropane with a benzoic acid derivative under specific conditions to introduce the cyclopropyl group at the desired position. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethylcyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Ethylcyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biological targets.

    Medicine: Research may explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Ethylcyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may impart unique steric and electronic properties that influence its reactivity and interactions. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylcyclopropyl)benzoic acid
  • 4-(1-Propylcyclopropyl)benzoic acid
  • 4-(1-Butylcyclopropyl)benzoic acid

Uniqueness

4-(1-Ethylcyclopropyl)benzoic acid is unique due to the specific steric and electronic effects imparted by the 1-ethylcyclopropyl group

Properties

IUPAC Name

4-(1-ethylcyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-12(7-8-12)10-5-3-9(4-6-10)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPJDKDAJXUNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138548-41-9
Record name 4-(1-ethylcyclopropyl)benzoic acid
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